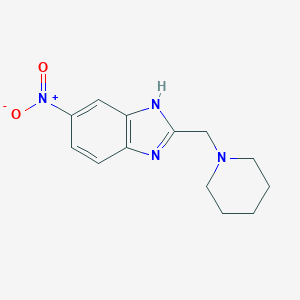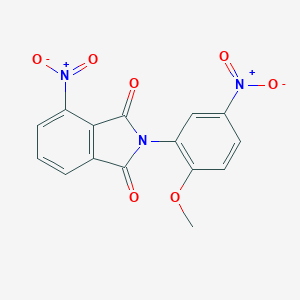
4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of nitro and methoxy groups attached to an isoindole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-5-nitrophenyl derivatives followed by cyclization to form the isoindole core. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitrophenol
- 4-nitroguaiacol
- 3-hydroxy-4-methoxynitrobenzene
Uniqueness
4-nitro-2-{5-nitro-2-methoxyphenyl}-1H-isoindole-1,3(2H)-dione stands out due to its isoindole core, which imparts unique chemical and physical properties. This structural feature differentiates it from other nitrophenyl derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C15H9N3O7 |
|---|---|
Molecular Weight |
343.25g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9N3O7/c1-25-12-6-5-8(17(21)22)7-11(12)16-14(19)9-3-2-4-10(18(23)24)13(9)15(16)20/h2-7H,1H3 |
InChI Key |
KVGVNUIXNBGZPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)
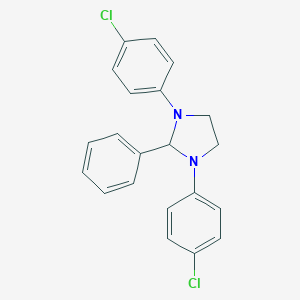
![N-(2,4-dimethoxybenzylidene)-N-[4-(3-phenyl-1-adamantyl)phenyl]amine](/img/structure/B420823.png)
![2-Methoxyphenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420824.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B420827.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B420828.png)
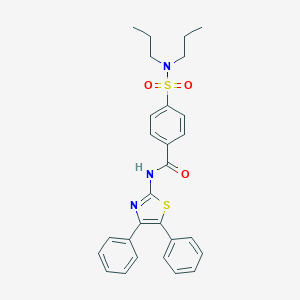
![3-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}acrylic acid](/img/structure/B420833.png)
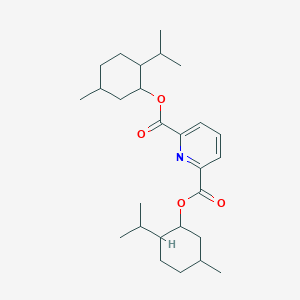
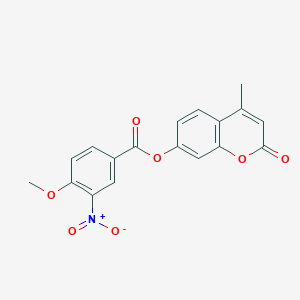
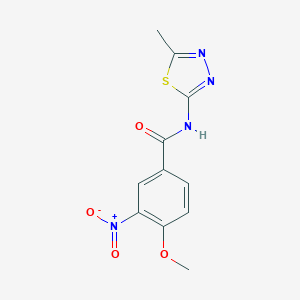
![2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B420838.png)
![2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B420839.png)
